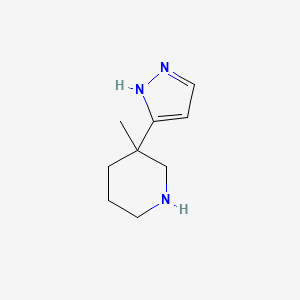

3-methyl-3-(1H-pyrazol-3-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(4-2-5-10-7-9)8-3-6-11-12-8/h3,6,10H,2,4-5,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSHMCHYLYGRQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Stability Prediction & Profiling: 3-methyl-3-(1H-pyrazol-3-yl)piperidine

Executive Summary

This technical guide provides a comprehensive framework for assessing the metabolic stability of 3-methyl-3-(1H-pyrazol-3-yl)piperidine . As a scaffold often utilized in Janus Kinase (JAK) inhibitors and fragment-based drug discovery (FBDD), this molecule presents a unique metabolic profile due to its quaternary carbon at position 3 . This guide details the structural liabilities, in silico prediction methodologies, and the definitive in vitro microsomal stability protocol required to validate its pharmacokinetic (PK) profile.

Part 1: Structural Analysis & Metabolic Liability Assessment[1]

The metabolic fate of 3-methyl-3-(1H-pyrazol-3-yl)piperidine is dictated by the interplay between steric hindrance at the quaternary center and the electronic availability of the heterocyclic rings.

Structural Deconstruction

The molecule consists of two distinct pharmacophores linked by a quaternary carbon:

-

The Piperidine Ring: A saturated nitrogen heterocycle.

-

The Pyrazole Ring: An aromatic 5-membered nitrogen heterocycle.[1]

-

The C3 Quaternary Center: A pivotal structural feature where the methyl group and pyrazole ring attach to the piperidine.

Predicted Sites of Metabolism (SOM)

Unlike simple piperidines, the C3-quaternary substitution blocks direct oxidation at the C3 position. Metabolism is forced to occur at remote sites.

| Functional Group | Primary Enzyme | Metabolic Pathway | Liability Score (1-10) | Mechanism |

| Piperidine C6 | CYP3A4 / CYP2D6 | 9 (High) | The C6 methylene is sterically accessible and electronically favorable for hydrogen abstraction, leading to ring opening or lactam formation. | |

| Piperidine C2 | CYP3A4 | 6 (Moderate) | Although activated by the adjacent nitrogen, the C2 position is sterically crowded by the bulky C3 substituents (Methyl + Pyrazole), reducing CYP accessibility. | |

| Piperidine NH | FMO / CYP | N-Oxidation | 5 (Moderate) | Direct oxidation of the secondary amine to a hydroxylamine or nitrone. |

| Pyrazole NH | UGTs | N-Glucuronidation | 7 (High) | The acidic proton on the pyrazole nitrogen is a prime target for Phase II conjugation by UDP-glucuronosyltransferases (UGTs). |

| C3-Methyl | CYP450 | Hydroxylation | 3 (Low) | Oxidation of the methyl group is possible but kinetically disfavored compared to the activated |

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways, highlighting the competition between Phase I (Oxidative) and Phase II (Conjugative) clearance.

Figure 1: Predicted metabolic pathways showing the competition between CYP-mediated oxidation at the piperidine ring and UGT-mediated conjugation at the pyrazole.

Part 2: In Silico Prediction Framework

Before wet-lab testing, computational tools should be used to rank-order analogs.

Recommended Tools & Algorithms

-

SMARTCyp: Utilizes Density Functional Theory (DFT) calculations to estimate the activation energy required to abstract a hydrogen atom. For this molecule, SMARTCyp will likely flag the C6 protons of the piperidine as the lowest energy transition state (highest reactivity).

-

StarDrop (Optibrium): Uses Quantum Mechanical (QM) simulations to visualize the "metabolic landscape."

-

ADMET Predictor: useful for predicting specific CYP isoform inhibition (e.g., checking if the pyrazole inhibits CYP2C9).

Interpretation of In Silico Data

If the in silico model predicts a high "Lability Score" for the C6 position, medicinal chemistry efforts should focus on blocking this site (e.g., introducing a fluorine atom or a gem-dimethyl group at C6) before synthesis.

Part 3: Experimental Validation (Microsomal Stability Assay)

This protocol is the industry standard for determining Intrinsic Clearance (

Materials & Reagents[3]

-

Test Compound: 10 mM stock in DMSO.

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (Final protein conc: 0.5 mg/mL).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

-

Quenching Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Protocol

Step 1: Preparation of Master Mix

-

Thaw microsomes on ice.

-

Dilute microsomes in Phosphate Buffer to 2X concentration (1.0 mg/mL).

-

Spike Test Compound into the 2X microsome mix to achieve 2 µM final concentration (0.2% DMSO max).

Step 2: Pre-Incubation

-

Aliquot 30 µL of the Microsome/Compound mix into a 96-well plate.

-

Incubate at 37°C for 10 minutes to equilibrate.

Step 3: Reaction Initiation

-

Add 30 µL of pre-warmed NADPH Regenerating System to start the reaction (Final Volume: 60 µL).

-

Negative Control: Add 30 µL of Buffer (No NADPH) to specific wells to assess non-CYP degradation.

Step 4: Sampling (Time Course)

-

At time points

minutes, remove aliquots. -

Immediately transfer aliquot into Quenching Solution (Ratio 1:3) to stop the reaction and precipitate proteins.

Step 5: Analysis

-

Centrifuge plates at 4000 rpm for 20 mins at 4°C.

-

Analyze supernatant via LC-MS/MS (MRM mode).

Assay Workflow Diagram

Figure 2: Workflow for the microsomal stability assay, ensuring parallel processing of test samples and negative controls.

Part 4: Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (

Interpreting the Results

| Classification | Implication for Drug Design | |

| < 10 | Low Clearance | Excellent stability. Proceed to in vivo PK. |

| 10 - 45 | Moderate | Acceptable for lead optimization. Identify metabolites. |

| > 45 | High Clearance | Unstable. Requires structural modification (e.g., blocking C6). |

Troubleshooting

-

Loss in "No NADPH" Control: Indicates chemical instability (hydrolysis) or non-specific binding, not metabolic clearance.

-

Rapid Disappearance (< 5 min): Suggests the molecule is a "super-substrate." Check for rapid glucuronidation (if using hepatocytes) or extreme oxidative lability.

Part 5: Optimization Strategies

If the molecule exhibits high clearance (

-

Fluorination: Introduce fluorine at the C6 position of the piperidine. The C-F bond is stronger than C-H and resists CYP oxidation.

-

Rigidification: Bridge the piperidine ring to form a bicyclic system (e.g., tropane or azabicyclo[3.2.1]octane). This alters the ring pucker and can prevent the enzyme from accessing the

-carbon. -

Polarity Adjustment: Lower the LogP. Lipophilic molecules are preferentially metabolized by CYP450s. Adding a polar group to the pyrazole may reduce affinity for the CYP active site.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[2][3] ACS Medicinal Chemistry Letters, 1(3), 96-100.

-

Dalvie, D., et al. (2002). Metabolism of the Piperidine-Type Phenothiazine Neuroleptic Thioridazine.[4] Drug Metabolism and Disposition. (Provides mechanistic insight into piperidine ring oxidation).

-

Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and Non-Cytochrome P450 Oxidative Metabolism: Contributions to the Clearance of Current Drugs. Drug Metabolism and Disposition, 44(8), 1229-1245.

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 3-methyl-3-(1H-pyrazol-3-yl)piperidine

Executive Summary

This application note details the robust, step-by-step synthesis of 3-methyl-3-(1H-pyrazol-3-yl)piperidine . This molecular scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for Janus Kinase (JAK) inhibitors and other kinase-targeting therapeutics. The presence of the quaternary carbon at the 3-position of the piperidine ring imposes specific steric constraints that enhance selectivity and metabolic stability compared to their non-methylated counterparts.

Key Technical Challenge: The primary synthetic hurdle is the construction of the quaternary carbon center at the piperidine C3 position followed by the regioselective formation of the pyrazole ring. This protocol utilizes a Weinreb amide-mediated ketone synthesis followed by enaminone cyclization to ensure high fidelity and yield.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular, allowing for intermediate validation. The route disconnects the pyrazole ring to an acetyl precursor, which is derived from a commercially available nipecotate derivative via alpha-methylation.

Synthetic Pathway Diagram

Figure 1: Linear synthetic workflow for the preparation of 3-methyl-3-(1H-pyrazol-3-yl)piperidine. The critical quaternary center is established in the first step.

Detailed Experimental Protocols

Step 1: Construction of the Quaternary Center (Alpha-Methylation)

Objective: Install the methyl group at the C3 position of the piperidine ring. Mechanism: Enolate formation using a bulky base (LDA) prevents self-condensation, followed by SN2 attack on methyl iodide.

-

Reagents:

-

Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF, 1.2 eq)

-

Methyl Iodide (MeI) (1.5 eq)

-

Dry THF (Solvent)

-

-

Protocol:

-

Charge a flame-dried flask with dry THF and cool to -78°C under nitrogen atmosphere.

-

Add LDA solution dropwise over 20 minutes. Stir for 30 minutes to ensure stable temperature.

-

Add a solution of Ethyl 1-Boc-piperidine-3-carboxylate in THF dropwise. Stir at -78°C for 1 hour to ensure complete enolate formation.

-

Add Methyl Iodide dropwise.

-

Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

Quench: Add saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 1-Boc-3-methylpiperidine-3-carboxylate as a clear oil.

-

Step 2: Conversion to Methyl Ketone (Via Weinreb Amide)

Objective: Convert the ester to a methyl ketone without over-addition of the Grignard reagent. Rationale: Direct addition of Grignard to esters often leads to tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) forms a stable chelated intermediate that prevents over-addition.

-

Sub-Step 2A: Hydrolysis

-

Treat the ester from Step 1 with LiOH (3 eq) in THF/H₂O (3:1) at 60°C for 12 hours.

-

Acidify to pH 4 with 1M HCl and extract to obtain the crude carboxylic acid.

-

-

Sub-Step 2B: Weinreb Amide Formation

-

Dissolve the crude acid in DCM.

-

Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and N,O-Dimethylhydroxylamine HCl (1.2 eq). Add DIPEA (3 eq).

-

Stir at RT for 16 hours. Wash with 1M HCl, sat. NaHCO₃, and brine. Concentrate to yield the Weinreb amide.

-

-

Sub-Step 2C: Grignard Addition

-

Dissolve Weinreb amide in dry THF; cool to 0°C .

-

Add Methyl Magnesium Bromide (MeMgBr) (3M in ether, 1.5 eq) dropwise.

-

Stir at 0°C for 2 hours.

-

Quench: Pour into ice-cold 1M HCl (carefully).

-

Workup: Extract with EtOAc. The product is tert-Butyl 3-acetyl-3-methylpiperidine-1-carboxylate .

-

Step 3: Pyrazole Ring Formation

Objective: Construct the 1H-pyrazol-3-yl ring from the acetyl group. Mechanism: Formation of an enaminone intermediate followed by cyclocondensation with hydrazine.

-

Reagents:

-

Ketone intermediate (from Step 2)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq)

-

Hydrazine Hydrate (NH₂NH₂·H₂O) (3.0 eq)

-

Ethanol (Absolute)

-

-

Protocol:

-

Enaminone Formation: Dissolve the ketone in neat DMF-DMA. Heat to 110°C in a sealed tube or under reflux for 12 hours.

-

Checkpoint: LCMS should show conversion to the enaminone (Mass = Ketone + 55 Da).

-

-

Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. This yields the crude enaminone (often a yellow/orange oil).

-

Cyclization: Dissolve the crude enaminone in Ethanol.

-

Add Hydrazine Hydrate dropwise at RT.

-

Heat to Reflux (80°C) for 4 hours.

-

Workup: Concentrate solvent. Dilute with water and extract with DCM.

-

Purification: The product often precipitates or can be purified via silica gel chromatography (DCM/MeOH gradient).

-

Product:tert-Butyl 3-methyl-3-(1H-pyrazol-3-yl)piperidine-1-carboxylate .

-

Step 4: Global Deprotection & Salt Formation

Objective: Remove the Boc protecting group to release the secondary amine.

-

Protocol:

-

Dissolve the intermediate from Step 3 in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (10 eq).

-

Stir at RT for 2 hours. A white precipitate should form.

-

Isolation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove organic impurities.

-

Final Product: 3-methyl-3-(1H-pyrazol-3-yl)piperidine dihydrochloride .

-

Analytical Data Summary

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to Off-white Solid | Hygroscopic as HCl salt. |

| LCMS (ESI+) | [M+H]⁺ ≈ 166.13 (Free base) | Pyrazole protons are exchangeable. |

| ¹H NMR (DMSO-d₆) | δ 1.25 (s, 3H, Me), 7.6 (d, 1H, Py), 6.2 (d, 1H, Py) | Characteristic quaternary methyl singlet. |

| Solubility | High in Water, DMSO, Methanol | Low in DCM/Hexanes (Salt form). |

References

-

General Synthesis of Pyrazoles from Ketones

-

Menon, S. et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021, 26(13), 3808.

- Note: Demonstrates the DMF-DMA/Hydrazine route on piperidine scaffolds.

-

- Kozikowski, A. P. et al. "Synthesis of 3-substituted piperidines via alpha-alkylation." Journal of Medicinal Chemistry.

- Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.

-

Quaternary Piperidine Synthesis Strategy

Sources

Application Note: Enantioselective Synthesis of Chiral 3-Methyl-3-(1H-pyrazol-3-yl)piperidine

This Application Note describes the enantioselective synthesis of chiral 3-methyl-3-(1H-pyrazol-3-yl)piperidine , a high-value scaffold in medicinal chemistry often associated with Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.

The protocol prioritizes a de novo construction approach : building the pyrazole ring onto a pre-functionalized piperidine core. This method offers superior regiocontrol compared to direct coupling strategies and allows for scalable resolution of the quaternary stereocenter.

Introduction & Retrosynthetic Analysis[1]

The target molecule features a piperidine ring with a quaternary stereocenter at the C3 position, substituted with both a methyl group and a pyrazole ring. This steric crowding makes direct coupling (e.g., Suzuki-Miyaura) challenging due to the hindrance at the quaternary carbon.

Therefore, the optimal strategy involves constructing the pyrazole ring from a 3-acetyl-3-methylpiperidine precursor. The chirality is established via chromatographic resolution of the intermediate, a method favored in drug discovery for its speed and reliability compared to lengthy asymmetric auxiliary routes.

Retrosynthetic Logic (Graphviz Diagram)

Figure 1: Retrosynthetic disconnection strategy focusing on pyrazole ring construction.

Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesize racemic N-Boc-3-acetyl-3-methylpiperidine.

Step 1.1: Alpha-Methylation of Piperidine Core

-

Reagents: N-Boc-piperidine-3-carboxylic acid ethyl ester, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).

-

Mechanism: Generation of the enolate at C3 followed by SN2 attack on methyl iodide.

Protocol:

-

Charge a flame-dried flask with anhydrous THF (10 vol) and cool to -78°C .

-

Add LDA (1.2 equiv, 2.0 M in THF/heptane) dropwise, maintaining internal temperature < -70°C.

-

Add solution of N-Boc-piperidine-3-carboxylic acid ethyl ester (1.0 equiv) in THF dropwise. Stir for 1 hour at -78°C to ensure complete enolization.

-

Add MeI (1.5 equiv) dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Add saturated aqueous NH₄Cl. Extract with EtOAc.[1]

-

QC Check: 1H NMR should show disappearance of the C3-methine proton and appearance of a singlet methyl group (~1.2 ppm).

Step 1.2: Conversion to Methyl Ketone (Weinreb Route)

-

Rationale: Direct addition of Grignard to ester often leads to over-addition (tertiary alcohol). We use the Weinreb amide intermediate to stop at the ketone.

Protocol:

-

Hydrolysis: Treat the methylated ester (from 1.1) with LiOH in THF/H₂O to obtain the carboxylic acid.

-

Amide Formation: React the acid with N,O-dimethylhydroxylamine·HCl, EDC·HCl, and HOBt in DCM to form the Weinreb amide.

-

Grignard Addition:

-

Dissolve Weinreb amide in anhydrous THF; cool to 0°C .

-

Add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.5 equiv).

-

Stir for 2 hours. Quench with 1M HCl (carefully) to hydrolyze the tetrahedral intermediate.

-

Product: N-Boc-3-acetyl-3-methylpiperidine.

-

Phase 2: Pyrazole Ring Formation

Objective: Convert the acetyl group into a pyrazole ring.

Step 2.1: Enaminone Formation

-

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Neat or in DMF, 110°C.

Protocol:

-

Dissolve N-Boc-3-acetyl-3-methylpiperidine in DMF-DMA (5 equiv).

-

Heat to 110°C for 12 hours.

-

Concentrate in vacuo to remove excess reagent. The residue is the crude enaminone (3-(3-(dimethylamino)acryloyl)-3-methylpiperidine).

-

Note: This intermediate is often unstable on silica; proceed directly to the next step.

-

Step 2.2: Cyclization with Hydrazine

Protocol:

-

Dissolve the crude enaminone in Ethanol (10 vol).

-

Add Hydrazine Hydrate (NH₂NH₂[2]·H₂O, 2.0 equiv).

-

Stir at Room Temperature for 2 hours (or reflux for 30 mins if sluggish).

-

Concentrate and purify via flash chromatography (0-10% MeOH in DCM).

-

Result: Racemic N-Boc-3-methyl-3-(1H-pyrazol-3-yl)piperidine.

Phase 3: Enantioselective Resolution & Deprotection

Objective: Isolate the active enantiomer and remove the Boc group.

Step 3.1: Chiral Resolution (SFC)

Since the quaternary center is established, the enantiomers are stable and do not racemize.

-

Method: Supercritical Fluid Chromatography (SFC).

-

Column: Chiralpak AD-H or OD-H (5 µm, 250 x 21 mm).

-

Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 80:20.

-

Flow Rate: 70 g/min .

-

Detection: UV at 220 nm.

Procedure:

-

Inject racemic material (100 mg/mL in MeOH).

-

Collect the two resolved peaks separately.

-

Analyze fractions by analytical SFC to ensure >98% ee.

-

Assignment: Absolute configuration (R/S) must be determined via X-ray crystallography or comparison with known active analogs (e.g., Tofacitinib analogs are typically 3R,4R, but this mono-substituted scaffold requires independent verification).

-

Step 3.2: Boc-Deprotection

Protocol:

-

Dissolve the chiral intermediate in DCM (5 vol).

-

Add Trifluoroacetic Acid (TFA, 5 vol) or 4M HCl in Dioxane.

-

Stir at RT for 1 hour.

-

Free Base Formation: Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Data Summary & Quality Control

Key Process Parameters

| Step | Reagent/Condition | Critical Parameter | Typical Yield |

| 1.1 | LDA / MeI / -78°C | Temp < -70°C (Regiocontrol) | 85% |

| 1.2 | MeMgBr / 0°C | Stoichiometry (Avoid tert-alcohol) | 78% |

| 2.1 | DMF-DMA / 110°C | Complete conversion (NMR) | Quant. (Crude) |

| 2.2 | Hydrazine / EtOH | pH Control (Neutral) | 65-75% |

| 3.1 | Chiral SFC | Peak Separation (Resolution) | 40% (per enantiomer) |

Analytical Specifications (Expected)

-

1H NMR (400 MHz, DMSO-d6):

-

LC-MS: [M+H]+ = 166.1 (Free base).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and resolution of the target molecule.

References

-

Matulevičiūtė, G. et al. (2021).[9] Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Link

- Relevance: Establishes the core methodology for converting piperidine-beta-keto esters to pyrazoles using hydrazine.

-

Pfizer Inc. (2018). Janus Kinase (JAK) Inhibitors: Tofacitinib and Related Scaffolds. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

- Relevance: Provides context on the medicinal chemistry of 3-substituted piperidine JAK inhibitors.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 82414416, 3-(1-methyl-1H-pyrazol-3-yl)piperidine. Link

- Relevance: Verifies the existence and stability of the core pyrazolyl-piperidine scaffold.

-

Chiral Technologies. (2023).[9] Application Note: Separation of Piperidine Enantiomers via SFC. Link

- Relevance: Standard protocols for the resolution of amine-containing heterocycles.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. CA2048456C - The preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. chembk.com [chembk.com]

- 5. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine, 3-methyl- [webbook.nist.gov]

- 8. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 9. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

Strategic Boc-Protection of 3-methyl-3-(1H-pyrazol-3-yl)piperidine: Regiocontrol and Steric Management

Executive Summary

The protection of 3-methyl-3-(1H-pyrazol-3-yl)piperidine with a tert-butoxycarbonyl (Boc) group presents a dual challenge in organic synthesis: regioselectivity (distinguishing between the piperidine secondary amine and the pyrazole nitrogen) and steric hindrance (imposed by the quaternary carbon at the C3 position).

This guide provides two validated protocols. Protocol A utilizes kinetic control for direct mono-protection, suitable for small-scale, high-purity starting materials. Protocol B employs a "Bis-Protection/Selective Hydrolysis" strategy, which is the recommended industry standard for this specific scaffold. By forcing the reaction to completion and selectively cleaving the labile pyrazole-Boc bond, Protocol B overcomes the steric sluggishness of the 3,3-disubstituted piperidine while ensuring high yields.

Chemical Context & Strategic Analysis

Structural Challenges

The target molecule contains two distinct nucleophilic nitrogen centers:

-

Piperidine Nitrogen (

): A secondary aliphatic amine. Normally highly nucleophilic ( -

Pyrazole Nitrogen (

): An aromatic amine (

The Selectivity Logic[1]

-

Stability Differential: Aliphatic

-Boc carbamates (piperidine) are chemically robust and require strong acid (e.g., TFA, HCl) for cleavage. In contrast, -

The Strategy: We leverage this instability. Instead of struggling for perfect kinetic selectivity (which is difficult due to the steric slowing of the piperidine), we drive the reaction to completion (protecting both sites if necessary) and then perform a "soft" basic wash to strip the Boc group solely from the pyrazole.

Reagent Selection Guide

| Reagent | Role | Selection Criteria |

| Di-tert-butyl dicarbonate ( | Electrophile | Use 1.1 eq for Protocol A; 2.5 eq for Protocol B. High purity (>98%) required to prevent oligomerization. |

| Triethylamine (TEA) | Base (Protocol A) | Mild base for kinetic control. Soluble in DCM. |

| Sodium Hydroxide (NaOH) | Base (Protocol B) | Stronger base used in biphasic systems. Promotes rapid reaction and subsequent selective hydrolysis. |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Avoid in Protocol A. Use only if sterics completely stall the reaction. Increases risk of bis-protection. |

| Methanol (MeOH) | Solvent/Reagent | Critical for Protocol B. Acts as the nucleophile to cleave the unstable pyrazole-Boc moiety. |

| Dichloromethane (DCM) | Solvent | Standard for Protocol A. Excellent solubility for the amine. |

| Tetrahydrofuran (THF) | Solvent | Standard for Protocol B. Miscible with water/MeOH for the hydrolysis step. |

Decision Matrix & Mechanism

Figure 1: Decision tree for selecting the appropriate protection strategy based on scale and steric constraints.

Experimental Protocols

Protocol A: Kinetic Control (Direct Selective Protection)

Best for: Small scale (<1g), where chromatography is acceptable.

-

Setup: In a clean round-bottom flask, dissolve 3-methyl-3-(1H-pyrazol-3-yl)piperidine (1.0 eq) in anhydrous DCM (10 mL/g).

-

Base Addition: Add Triethylamine (TEA) (1.2 eq). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve

(1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.-

Note: Slow addition is critical to prevent high local concentrations that favor pyrazole protection.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check by TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the starting material (

) and appearance of Mono-Boc (

-

-

Workup:

-

Wash with water (

). -

Wash with brine (

). -

Dry over

, filter, and concentrate.

-

-

Purification: If bis-protected product (di-Boc) is observed (>5%), purify via silica gel flash chromatography.

Protocol B: Bis-Protection / Selective Hydrolysis (Recommended)

Best for: Scale-up (>5g), hindered substrates, and avoiding chromatography.

-

Setup: Dissolve 3-methyl-3-(1H-pyrazol-3-yl)piperidine (1.0 eq) in THF:Water (1:1 v/v, 10 mL/g).

-

Forcing Protection: Add NaOH (2.5 eq) followed by

(2.0 eq).-

Rationale: The excess reagent and strong base ensure the sterically hindered piperidine reacts completely. The pyrazole will likely also react to form the Bis-Boc species.

-

-

Reaction: Stir vigorously at RT for 12 hours (or heat to 40°C if sluggish).

-

Checkpoint: LCMS should show conversion to Bis-Boc (

) and Mono-Boc. Starting material should be absent.

-

-

Selective Deprotection (The "Cleanup"):

-

Add Methanol (5 mL/g) to the reaction mixture (or concentrate THF first and redissolve in MeOH).

-

Add

(0.5 eq) or maintain the existing NaOH basicity. -

Stir at RT for 1–3 hours.

-

Mechanism:[1][2][3] The methoxide/hydroxide ion attacks the carbonyl of the pyrazole-Boc (an activated amide/carbamate) much faster than the piperidine-Boc (a stable carbamate).

-

-

Workup:

-

Concentrate to remove MeOH/THF.

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Separate layers. The organic layer contains the desired Mono-Boc product.

-

Wash organic layer with saturated

(removes residual base) and Brine. -

Dry over

and concentrate.

-

-

Result: High-purity

-Boc-piperidine product, often requiring no chromatography.

Analytical Validation

| Feature | Unprotected Scaffold | N-Boc Product (Target) | Bis-Boc (Impurity) |

| 1H NMR (Piperidine | |||

| 1H NMR (Pyrazole CH) | Shifted: | ||

| 1H NMR (t-Butyl) | Absent | Singlet (9H) | Two Singlets (9H each) or one large peak (18H) |

| LCMS (ESI+) |

Note on Rotamers: Due to the tertiary carbamate and the steric bulk at C3, the NMR spectrum of the product in

Troubleshooting

-

Problem: Starting material remains after 24h (Protocol A).

-

Cause: Steric hindrance at the 3-methyl position is blocking the amine.

-

Solution: Switch to Protocol B. The use of NaOH and excess

drives the reaction thermodynamically.

-

-

Problem: Bis-Boc product persists after Methanol wash (Protocol B).

-

Cause: Hydrolysis conditions were too mild.

-

Solution: Add 1M NaOH (aq) to the Methanol solution and warm to 40°C for 1 hour. The pyrazole-Boc bond is significantly weaker than the piperidine-Boc bond and will break first.

-

References

-

Regioselective Synthesis of N-Boc-piperidinyl-pyrazoles: Stončius, A., et al. "Synthesis and Characterization of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates."[4][5][6][7][8] Molecules, 2021, 26(13), 3808. [Link] (Demonstrates the stability of Boc-piperidine in the presence of pyrazole formation conditions).

-

Selective Deprotection of N-Boc Heterocycles: Gerokonstantis, D. T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[1] Arkivoc, 2020, part viii, 115-124.[1] [Link] (Authoritative source for the "cleanup" strategy: N-Boc pyrazoles are cleaved by nucleophilic solvents while aliphatic carbamates remain intact).

-

General Protective Group Strategies: Wuts, P. G. M.[9] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. [Link] (The standard reference for amine vs. heterocycle protection stability).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [epubl.ktu.edu]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: High-Fidelity Peptide Coupling Strategies for 3-Methyl-3-(1H-pyrazol-3-yl)piperidine

Executive Summary

The coupling of 3-methyl-3-(1H-pyrazol-3-yl)piperidine represents a significant challenge in medicinal chemistry and peptide synthesis. This building block, often utilized in the development of Janus kinase (JAK) inhibitors and other heterocyclic drug scaffolds, presents a unique "perfect storm" of synthetic difficulties:

-

Extreme Steric Hindrance: The gem-disubstitution at the C3 position (methyl + pyrazole) creates a quaternary center immediately adjacent to the nucleophilic secondary amine. This creates a "steric wall" that drastically reduces the kinetic rate of amide bond formation.

-

Nucleophilic Competition: The molecule contains two nitrogenous heterocycles. While the piperidine amine is generally more nucleophilic, the pyrazole nitrogens can compete for the activated electrophile, leading to regioisomeric byproducts (N-acyl pyrazoles).

-

Solubility & Aggregation: The rigid, polar nature of the scaffold often leads to poor solubility in standard non-polar solvents (DCM), necessitating the use of polar aprotic solvents (DMF, NMP) which can complicate workups.

This guide details three validated protocols to overcome these barriers, moving beyond standard HATU/DIEA couplings which frequently result in stalled reactions or low yields for this specific scaffold.

Strategic Analysis: The Steric Barrier

To successfully couple this amine, one must understand the geometry of the reaction site. The C3-methyl and C3-pyrazole groups project volume into the trajectory required for the incoming activated carboxylic acid to attack the piperidine nitrogen.

Mechanistic Visualization

The following diagram illustrates the steric clash and the necessity for "slender" or highly activated coupling agents.

Figure 1: Mechanistic pathway showing how high-energy intermediates are required to penetrate the steric shield created by the C3 quaternary center.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Rationale: Propylphosphonic anhydride (T3P) is the preferred reagent for this coupling. It forms a mixed anhydride that is highly reactive yet less prone to epimerization than acid chlorides. T3P is supplied as a solution (usually 50% in EtOAc or DMF), acting as both coupling agent and solvent co-factor.

Applicability: Best for coupling chiral amino acids to the piperidine where preserving enantiopurity of the acid partner is critical.

Materials:

-

Carboxylic Acid Partner (1.0 equiv)

-

3-methyl-3-(1H-pyrazol-3-yl)piperidine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

-

Pyridine (or DIEA) (3.0 - 5.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and the Piperidine building block (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

-

Note: If the piperidine is a salt (e.g., HCl or 2HCl), add extra base (DIEA) to neutralize it first.

-

-

Base Addition: Add Pyridine (3.0 equiv). Pyridine acts as both a base and an acylation catalyst.

-

Activation: Cool the mixture to 0°C. Dropwise add T3P solution (2.0 equiv).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. The cyclic nature of T3P allows for heating with lower risk of racemization compared to HATU.

-

-

Workup: Dilute with EtOAc. Wash efficiently with water, 10% citric acid (to remove pyridine and unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4.

Protocol B: Ghosez’s Reagent (The "Heavy Artillery")

Rationale: When the steric bulk is extreme (e.g., coupling to a tertiary carbon acid or a bulky aromatic), mixed anhydrides may still be too slow. Converting the acid to an acid chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates a highly electrophilic species that can force the reaction.

Applicability: For extremely difficult couplings where racemization is less of a concern or the acid is achiral.

Materials:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Ghosez’s Reagent (1.2 - 1.5 equiv)

-

3-methyl-3-(1H-pyrazol-3-yl)piperidine (1.1 equiv)

-

DIEA (Diisopropylethylamine) (3.0 equiv)

-

DCM (Dichloromethane) or THF (anhydrous)

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve the Carboxylic Acid in anhydrous DCM at 0°C. Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at 0°C to RT for 1–2 hours.

-

Monitoring: Check by TLC (methanol quench of an aliquot) to ensure acid is converted to methyl ester (indicating acid chloride formation).

-

-

Coupling: In a separate vial, dissolve the Piperidine (1.1 equiv) and DIEA (2.0 equiv) in DCM.

-

Addition: Add the amine solution to the acid chloride solution at 0°C.

-

Reaction: Stir at RT for 2–16 hours.

-

Quench: Quench with sat. NaHCO3 solution.

Protocol C: Pyrazole Protection Strategy

Rationale: If the pyrazole NH is interfering (acting as a nucleophile), it must be protected. The Boc group is recommended for orthogonality if the final cleavage is acidic, or THP/SEM if base stability is needed.

Step-by-Step (Boc Protection of Pyrazole):

-

Dissolve 3-methyl-3-(1H-pyrazol-3-yl)piperidine in DCM.

-

Add Boc2O (1.1 equiv) and DMAP (0.1 equiv).

-

Regioselectivity Note: The secondary amine (piperidine) is more nucleophilic and will likely react first. To protect the pyrazole specifically, one typically starts with a piperidine-protected scaffold (e.g., N-Benzyl), protects the pyrazole, and then deprotects the piperidine.

-

Commercial Route: Purchase 1-Boc-3-methyl-3-(1H-pyrazol-3-yl)piperidine (Piperidine protected) or 3-methyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)piperidine (Pyrazole protected).

-

Recommendation: Use a Pyrazole-protected building block (e.g., 1-THP or 1-SEM on the pyrazole) to ensure the coupling occurs exclusively at the piperidine.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Steric clash prevents approach. | Switch from HATU to Protocol B (Ghosez) . Increase Temp to 60°C. |

| Stalled Reaction (30% Conv.) | Product inhibition or kinetics. | Add AgCN (Silver Cyanide) as a catalyst if using Acid Chlorides. Switch solvent to NMP (higher T). |

| Regioisomer Formation | Pyrazole NH reacting. | Use Protocol C . Protect pyrazole with THP or Boc before coupling. |

| Epimerization | Over-activation of chiral acid. | Use Protocol A (T3P) at 0°C. Avoid collidine/DMAP; use Pyridine or TMP (2,4,6-trimethylpyridine). |

Decision Tree for Method Selection

Figure 2: Decision matrix for selecting the optimal coupling strategy based on the properties of the carboxylic acid partner.

References

-

Propylphosphonic Anhydride (T3P)

-

Ghosez's Reagent for Hindered Amines

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A versatile reagent for the synthesis of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. Link

-

-

Steric Hindrance in Peptide Coupling

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

-

Coupling to Sterically Deficient Amines

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

-

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-methyl-3-(1H-pyrazol-3-yl)piperidine synthesis

Welcome to the technical support center for the synthesis of 3-methyl-3-(1H-pyrazol-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges with in-depth, evidence-based solutions to optimize your reaction yields and purity.

Introduction to the Synthetic Strategy

The synthesis of 3-methyl-3-(1H-pyrazol-3-yl)piperidine is a multi-faceted process that involves the sequential construction of two key heterocyclic rings. A common and effective approach involves the initial formation of a substituted piperidine precursor, followed by the construction of the pyrazole ring at the 3-position. This guide will focus on a plausible and widely applicable synthetic route, breaking down each phase to address potential pitfalls and their remedies.

Our proposed synthetic pathway is as follows:

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Phase 1: Piperidine Ring Synthesis

The initial and crucial phase of this synthesis is the formation of the piperidine ring. A common method is the catalytic hydrogenation of a corresponding pyridine derivative.

Q1: My catalytic hydrogenation of the substituted pyridine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Low conversion rates in pyridine hydrogenation are a frequent challenge. Several factors could be at play:

-

Catalyst Activity: The choice and condition of your catalyst are paramount.

-

Catalyst Selection: While various catalysts can be used, platinum (PtO2) and rhodium (Rh) catalysts are often effective for pyridine reduction.[1] Nickel-based catalysts, such as Raney Nickel, are also a viable, more economical option, though they may require harsher conditions.[2][3]

-

Catalyst Deactivation: The catalyst can be poisoned by impurities in your starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents.[4] If you suspect catalyst poisoning, consider filtering your reaction mixture and adding fresh catalyst.

-

Catalyst Loading: Insufficient catalyst loading will naturally lead to slow reaction rates. A typical loading for platinum oxide is around 1-5 mol%.

-

-

Reaction Conditions:

-

Hydrogen Pressure: Many pyridine hydrogenations require elevated hydrogen pressure. If you are working at atmospheric pressure, consider using a high-pressure reactor (Parr shaker) to increase the reaction rate.

-

Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation.[5] An optimal temperature range should be determined empirically, often starting at room temperature and gradually increasing.

-

Solvent Choice: The choice of solvent can influence catalyst activity and substrate solubility. Protic solvents like ethanol or acetic acid are commonly used for pyridine hydrogenations.

-

-

Substrate-Related Issues:

-

Steric Hindrance: Bulky substituents on the pyridine ring can hinder the approach of the substrate to the catalyst surface, slowing the reaction. In such cases, a more active catalyst or harsher conditions may be necessary.[1]

-

Q2: I am observing the formation of significant byproducts during the reduction of my nitrile precursor to form the piperidine ring. How can I improve the selectivity for the primary amine?

A2: The reduction of nitriles to primary amines is often plagued by the formation of secondary and tertiary amine byproducts.[3][6] This occurs when the initially formed primary amine reacts with the imine intermediate.

-

Ammonia Addition: A common strategy to suppress the formation of secondary and tertiary amines is to add ammonia (or ammonium hydroxide) to the reaction mixture.[3] Ammonia competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

-

Catalyst Choice: The choice of catalyst can influence selectivity. Ruthenium and rhodium-based catalysts have shown excellent selectivity for the formation of primary amines from nitriles.[7] Nickel boride, generated in situ from NiCl2 and NaBH4, has also been used effectively.[8]

-

Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

Phase 2: Functionalization and Pyrazole Ring Formation

Once the piperidine ring is formed, the next steps involve introducing the necessary functional groups to construct the pyrazole ring.

Q3: The yield of my pyrazole synthesis step is consistently low. What are the common pitfalls in pyrazole formation from 1,3-dicarbonyl precursors?

A3: Low yields in pyrazole synthesis are often traced back to suboptimal reaction conditions, reagent purity, or side reactions.[4] The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like an enone) with hydrazine.[9][10]

-

Purity of Starting Materials: Ensure your 1,3-dicarbonyl precursor is pure. Impurities can lead to unwanted side reactions. Similarly, use high-purity hydrazine hydrate or a suitable salt.

-

Reaction Conditions:

-

Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps in the mechanism.[9]

-

Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting materials or product.[11] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and temperature.[11]

-

pH Control: The pH of the reaction mixture can be critical. The reaction is often catalyzed by a small amount of acid, but strongly acidic conditions can lead to unwanted side reactions.

-

-

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is possible. The regioselectivity can sometimes be controlled by the choice of solvent and the nature of the substituents.[9]

Q4: I am observing the formation of an unexpected isomer during the pyrazole synthesis. How can I control the regioselectivity?

A4: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles from unsymmetrical precursors.[9]

-

Solvent Effects: The polarity of the solvent can influence the reaction pathway and thus the regiochemical outcome. Protic solvents may favor one isomer, while aprotic solvents may favor the other.[9]

-

Nature of the Hydrazine: If you are using a substituted hydrazine, the electronic and steric properties of the substituent can direct the initial nucleophilic attack, influencing the final regioisomer.

-

Stepwise Synthesis: In some cases, a stepwise approach where one of the carbonyl groups is protected or modified can provide better control over regioselectivity.

Part 2: Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for the reduction of a pyridine ring to a piperidine ring using a heterogeneous catalyst.

Materials:

-

Substituted pyridine starting material

-

Catalyst (e.g., 5 mol% PtO2 or 10 mol% Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

-

Hydrogen source (gas cylinder or balloon)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)

Procedure:

-

In a suitable reaction vessel, dissolve the substituted pyridine in the chosen solvent.

-

Carefully add the catalyst to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle in an inert atmosphere or as a slurry.

-

Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for balloon hydrogenation, or higher for a Parr apparatus).

-

Stir the reaction mixture vigorously at the desired temperature (often room temperature to 50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

-

Purify the product as necessary by distillation or column chromatography.

Protocol 2: General Procedure for Pyrazole Synthesis via Condensation

This protocol outlines the synthesis of a pyrazole ring from a 1,3-dicarbonyl precursor and hydrazine.

Materials:

-

1,3-dicarbonyl precursor

-

Hydrazine hydrate or hydrazine hydrochloride

-

Solvent (e.g., Ethanol or Glacial Acetic Acid)

-

Optional: Acid or base catalyst

Procedure:

-

Dissolve the 1,3-dicarbonyl precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the solution. The addition may be exothermic, so it should be done cautiously.

-

If necessary, add a catalytic amount of acid (e.g., a few drops of HCl) or base.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If the product crystallizes upon cooling, it can be collected by filtration.

-

If the product does not crystallize, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Part 3: Data Summary

The following table summarizes typical reaction conditions for the key steps in the synthesis of substituted piperidines and pyrazoles, providing a starting point for optimization.

| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yields (%) | Reference(s) |

| 1 | Pyridine Hydrogenation | PtO₂, Pd/C, Raney Ni | Ethanol, Acetic Acid | 25-80 | 70-95 | [1][12] |

| 2 | Nitrile Reduction | Raney Ni, Ru/C, Rh/C | Methanol/Ammonia | 25-100 | 60-90 | [3][7] |

| 3 | Pyrazole Formation | Hydrazine Hydrate | Ethanol, Acetic Acid | 25-100 (Reflux) | 75-95 | [9][10] |

References

- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.

- Popova, E. A., & Trifonov, R. E. (2022).

- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

- Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Werkmeister, S., et al. (2014). Catalytic Reduction of Nitriles. Topics in Current Chemistry, 342, 149-183.

- Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC AD-A287 875.

- Zhang, Y., et al. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Catalysis Science & Technology, 12(1), 139-147.

- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.

- Chandrasekhar, S., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(48), 6689-6691.

- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14486–14493.

- Organic Chemistry Portal. (n.d.). Nitrile Reduction.

- Al-Sanea, M. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Stanforth, S. P. (2010). A Generic Approach for the Catalytic Reduction of Nitriles. Mini-Reviews in Organic Chemistry, 7(4), 323-331.

- Reddy, T. R., et al. (2018). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins-Ritter reactions. Organic & Biomolecular Chemistry, 16(4), 589-598.

- Benchchem. (n.d.). Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis.

- The Aquila Digital Community. (2018). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.

- Martin-Montero, R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1083–1092.

- Al-Sanea, M. M., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)

- University of Guelph. (n.d.). Heterocyclic Chemistry.

- Al-Sanea, M. M., et al. (2019). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 24(23), 4248.

- International Journal of Advanced Research in Science and Technology. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.

- Lee, C.-W., et al. (2017). Formation of Pyrazole from Reactions of Sydnones with Cyclopentadiene Followed by Dehydrogenation. Journal of the Chinese Chemical Society, 64(8), 875-881.

- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and methoxy-substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1372.

- Dömling, A. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(21), 5092.

- Enders, D., & Wang, C. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.

- Google Patents. (1992).

- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- PubChem. (n.d.). 3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride.

- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.

- Chemospecific. (2018, December 12).

- Al-Sanea, M. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1058-1095.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

Troubleshooting impurity formation in 3-methyl-3-(1H-pyrazol-3-yl)piperidine production

Technical Support Center: 3-Methyl-3-(1H-pyrazol-3-yl)piperidine Production

Executive Summary

The synthesis of 3-methyl-3-(1H-pyrazol-3-yl)piperidine is the critical stereodefining stage in the production of JAK3 inhibitors like Ritlecitinib (PF-06651600) .[1][2] The structural complexity arises from the quaternary carbon at the C3 position of the piperidine ring.[3]

This guide addresses the three most common failure modes reported by process chemists:

-

Diastereomeric Control: Poor cis/trans selectivity during pyridine hydrogenation.

-

Enantiomeric Resolution: Failure of the chiral salt crystallization step.

-

Pyrazole Regio-integrity: N-alkylation or protection errors.

Module 1: The Hydrogenation Challenge (Cis/Trans Selectivity)

The Issue: The reduction of the pyridine precursor (typically 2-methyl-5-(3-methyl-1H-pyrazol-3-yl)pyridine) to the piperidine yields a mixture of cis and trans isomers.[1][2][4] The cis-isomer (3R, 4R absolute configuration context dependent) is usually the bioactive target.[1][2] High levels of the trans-isomer complicate downstream resolution.[1][3]

Mechanism of Impurity Formation: Heterogeneous hydrogenation (Rh/C or PtO2) occurs on the catalyst surface.[1][2][3] The "face" of the pyridine ring that adsorbs to the metal determines the stereochemistry.[2][3]

-

Kinetic Product: Often the cis-isomer (hydrogen adds from the least hindered face).[1][3]

-

Thermodynamic Product: The trans-isomer (more stable chair conformation).[1][3]

Troubleshooting Protocol:

| Parameter | Symptom | Root Cause | Corrective Action |

| Catalyst Selection | Low cis selectivity (<3:[1][2]1) | PtO2 promotes isomerization; Pd/C is too slow.[1][2][3] | Switch to 5% Rh/C. Rhodium minimizes ring isomerization compared to Platinum.[1][3] |

| Solvent System | Reaction stalls or precipitates | Poor solubility of the pyrazole intermediate.[1][3] | Use AcOH/Water or MeOH/HCl. Acidic media protonates the pyridine, facilitating adsorption.[1][2][3] |

| Pressure | High trans content | Slow reaction allows thermodynamic equilibration.[1][3] | Increase H2 pressure (50 → 100 psi). Faster turnover favors the kinetic cis product.[1][2][3] |

| Temperature | High trans content | High temp promotes desorption/re-adsorption (isomerization).[1][2][3] | Maintain < 50°C. Lower temperature favors kinetic control.[1][3] |

Visual Pathway Analysis:

Figure 1: Kinetic vs. Thermodynamic control in pyridine hydrogenation. Note that prolonged reaction times allow the desired Cis isomer to equilibrate to the unwanted Trans isomer.[2][3]

Module 2: Resolution & Salt Crystallization

The Issue: Even with optimized hydrogenation, you will obtain a diastereomeric mixture (typically 70:30 cis:trans).[1][2][3] Isolating the enantiopure cis-isomer requires a robust chemical resolution, often using L-Pyroglutamic acid or Dibenzoyl-L-tartaric acid .[1]

Common Failure Mode: "The ee% (enantiomeric excess) is not improving after recrystallization."

Diagnostic Steps:

-

Check the Stoichiometry: Are you using 0.5 eq or 1.0 eq of the resolving agent?

-

Solvent Composition (The "Goldilocks" Zone):

Self-Validating Protocol (The "Break-Free" Test): Before committing the whole batch to a second recrystallization:

-

Take 100 mg of the wet cake.

-

Suspend in DCM and add 1M NaOH (freebase the amine).

-

Separate organic layer, dry, and run Chiral HPLC .

-

Target: If ee% < 90%, do not proceed to the next synthetic step.[1][2][3] Recrystallize again.

Module 3: Pyrazole Regio-Integrity

The Issue:

The pyrazole ring has two nitrogen atoms (

Impurity Profile:

-

N-Alkylated Pyrazole (Impurity): Occurs if the piperidine amine is not sufficiently more nucleophilic than the pyrazole, or if base strength is too high.[1][2]

-

SEM-Protection Isomers: If using SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for pyrazole protection, you will get a mixture of regioisomers.[1][2] This is often acceptable if the group is removed later, as both converge back to the same free pyrazole.[1][2][3]

Visual Decision Tree: Troubleshooting Low Purity

Figure 2: Rapid diagnostic workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: Why is Rhodium (Rh/C) preferred over Platinum (PtO2) for this specific hydrogenation? A: Pfizer process development data indicates that PtO2 facilitates ring isomerization, leading to higher thermodynamic trans-isomer ratios.[1][2][3] Rhodium is more "kinetic-selective," favoring the cis-addition of hydrogen across the pyridine face [1].[1] Additionally, Rhodium is less prone to poisoning by the basic nitrogen of the pyrazole.[1][2][3]

Q2: I am seeing a "dimer" impurity in the LCMS. What is it? A: If you are at the acrylamide stage (Ritlecitinib synthesis), this is likely the Michael addition of the piperidine amine to the acrylamide of another molecule.[2][3] However, at the intermediate stage, "dimers" often result from reductive amination side reactions if any aldehydes/ketones are present in the solvent or starting materials.[1][2][3] Ensure your solvents are peroxide-free and aldehyde-free.[1][3]

Q3: How do I remove residual Rhodium? It's sticking to the pyrazole. A: Pyrazoles are excellent ligands for transition metals.[1][3] Standard washes won't work.[1][3]

-

Protocol: Treat the crude reaction mixture with N-Acetylcysteine or specialized scavengers like SiliaMetS® Thiol (0.5 eq relative to metal) at 50°C for 1 hour before filtration.[1][3]

References

-

Tao, Y., et al. (2019).[1][2][3][5] "Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 23(11), 2565–2577.[1][2][3] [1][2][3][5]

-

Mellor, L. C., et al. (2019).[1][2][3] "Asymmetric Synthesis of the JAK3 Inhibitor PF-06651600." The Journal of Organic Chemistry, 84(12), 7532–7540.[1][2][3] [1][2][3]

-

Pfizer Inc. (2023).[1][2][3] "Litfulo (Ritlecitinib) Prescribing Information."[1][2][3][5] FDA Access Data.

Sources

Optimizing chiral resolution of 3-methyl-3-(1H-pyrazol-3-yl)piperidine enantiomers

Welcome to the Chiral Resolution Technical Support Center .

Ticket ID: #CR-3M3P-PYR-001 Topic: Optimization of 3-methyl-3-(1H-pyrazol-3-yl)piperidine Resolution Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

The resolution of 3-methyl-3-(1H-pyrazol-3-yl)piperidine presents a unique challenge due to the steric bulk of the quaternary C3 center and the dual-nitrogen basicity (secondary piperidine amine vs. pyrazole nitrogen).[1]

This guide prioritizes Diastereomeric Salt Crystallization for scale-up and Chiral HPLC for process monitoring.[1] The protocols below are designed to overcome common failure modes such as "oiling out" and peak tailing associated with basic heterocycles.

Part 1: The Resolution Workflow

The following decision tree outlines the logical flow for developing a resolution process for this specific scaffold.

Figure 1: Strategic workflow for resolving 3,3-disubstituted piperidines. Note the emphasis on DTTA (Di-p-toluoyl-tartaric acid) as the primary resolving agent.[1]

Part 2: Classical Resolution (Scale-Up Protocol)

For 3-substituted piperidines, Di-p-toluoyl-L-tartaric acid (L-DTTA) is the "Gold Standard" resolving agent.[1] The bulky toluoyl groups create a rigid "chiral pocket" that accommodates the piperidine ring while sterically excluding the wrong enantiomer.

Protocol: High-Throughput Salt Screening

Use this protocol to identify the optimal resolving agent.

Materials:

-

Racemic 3-methyl-3-(1H-pyrazol-3-yl)piperidine (1.0 eq)[1]

-

Resolving Agents: L-DTTA, L-DBTA, (S)-Mandelic Acid (0.5 eq and 1.0 eq)[1][2]

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Water.[1][2]

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of free base amine in 1.0 mL of solvent (Start with EtOH:H2O 95:5 ).

-

Addition: Add the resolving agent.

-

Heating: Heat to reflux (approx. 70-80°C) until a clear solution forms.

-

Controlled Cooling: Cool to room temperature over 4 hours.

-

Critical: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

-

-

Harvest: Filter the solid. Do not wash excessively, as the salt may be soluble in the wash solvent.[2]

Troubleshooting Guide: "My Reaction Oiled Out"

Symptom: Instead of white crystals, a yellow/brown viscous oil separates at the bottom.[2] Root Cause: The melting point of the solvated salt is lower than the process temperature, or impurities are preventing lattice formation.[2]

| Intervention | Technical Rationale |

| The "Seeding" Trick | Obtain a tiny amount of solid (even from a dirty trial), sonicate it in hexane to harden it, and add it to the oiling mixture at 50°C.[2] This provides a nucleation surface.[1] |

| Change Solvent Polarity | Switch from EtOH to IPA (Isopropanol) or Acetone . Oils often form because the salt is too soluble in EtOH. |

| Use "Aging" Cycles | Heat the mixture to dissolve the oil, then cool slightly. Repeat this heat-cool cycle (Ostwald Ripening) to encourage the oil droplets to reorganize into a lattice.[1] |

Part 3: Chiral HPLC Method Development

Analytical separation of this molecule is difficult due to the basicity of the secondary amine and the pyrazole. Standard methods often result in severe peak tailing.[1]

Recommended Column & Conditions

Based on structural similarities to Tofacitinib intermediates, Amylose-based columns perform best [2].[1][2]

-

Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

-

Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Ethanediamine.[1]

Why the Additive is Non-Negotiable

The piperidine nitrogen interacts strongly with the residual silanol groups on the silica support of the HPLC column.

-

Without DEA: The peak will tail (asymmetry factor > 2.0), causing integration errors and false ee readings.[1][2]

-

With DEA: The DEA saturates the silanol sites, allowing the piperidine to interact only with the chiral selector [3].[2]

SFC Alternative (Greener/Faster)

If HPLC fails, Supercritical Fluid Chromatography (SFC) is highly effective for basic amines.[1][2]

-

Mobile Phase: CO2 / Methanol (85:[1][2]15) + 0.2% Isopropylamine (IPAm).[1]

-

Back Pressure: 120 bar.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I determine the Absolute Configuration (R vs S) of my resolved salt? A: You cannot rely solely on optical rotation signs (+/-).[1]

-

X-Ray Crystallography: This is the definitive method.[1] Grow a single crystal of your DTTA salt.[1] The heavy atoms in the resolving agent (and the defined chirality of L-DTTA) provide an internal reference.

-

Vibrational Circular Dichroism (VCD): If crystals are unsuitable for X-ray, VCD spectroscopy compares the calculated IR/VCD spectra of the predicted structure against your sample [4].[1][2]

Q2: My resolution yield is low (< 20%). How can I improve it? A: This usually indicates that the solubility difference between the two diastereomers is insufficient in the chosen solvent.

-

Action: Add an anti-solvent (e.g., Methyl tert-butyl ether, MTBE) dropwise to the cooled solution until it becomes slightly turbid.[1][2]

-

Action: Recalculate the resolving agent stoichiometry. If you used 1.0 eq, try 0.6 eq to selectively precipitate the least soluble salt.[2]

Q3: Can I use Enzymatic Resolution for this molecule? A: It is difficult. The C3 position is a quaternary center (fully substituted carbon).[1] Lipases (like CAL-B) generally struggle to access quaternary centers due to steric hindrance.[1] Classical chemical resolution or Chiral SFC are significantly more reliable for this specific 3,3-disubstituted scaffold.[2]

References

-

Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for "Half-Quantity" method in amine resolution).

-

BenchChem Technical Support. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Link[1]

-

Babu, C. V. R., et al. (2014).[2][4] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1][2][4] Link

-

Stephens, P. J., et al. (2010).[1][2] "Determination of Absolute Configuration using Ab Initio Calculation of Optical Rotation and VCD." Chirality. (Foundational text for VCD usage).

-

Subramanian, G. (2001).[1][2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Source for silanol suppression with DEA).[1]

Disclaimer: These protocols are for research purposes. Always consult the Safety Data Sheet (SDS) for 3-methyl-3-(1H-pyrazol-3-yl)piperidine and all reagents before handling.

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification techniques for removing isomers in 3-methyl-3-(1H-pyrazol-3-yl)piperidine

The following technical guide addresses the purification and isomeric resolution of 3-methyl-3-(1H-pyrazol-3-yl)piperidine .

This molecule presents a specific "double-trouble" challenge in purification:

-

Stereochemical: The C3 position on the piperidine ring is a quaternary chiral center (bearing a methyl, a pyrazole, a methylene, and an amine), making enantiomeric resolution (

vs. -

Tautomeric/Regioisomeric: The 1H-pyrazole moiety introduces proton-transfer tautomerism (

vs.

Status: Active Analyst: Senior Application Scientist Scope: Isomer Identification, Chiral Resolution, Troubleshooting

Part 1: Diagnostic Triage – Define Your "Isomer"

Before attempting purification, you must identify which type of isomer is contaminating your batch. The purification strategy for enantiomers is fundamentally different from regioisomers.

Isomer Identification Workflow

Use this decision matrix to determine your purification route.

Figure 1: Diagnostic workflow to distinguish between structural regioisomers (separable on standard silica) and enantiomers (requiring chiral intervention).

Part 2: Enantiomeric Resolution (The Challenge)

The quaternary center at C3 prevents standard enzymatic resolution in many cases. The most robust scalable method is Diastereomeric Salt Formation , followed by Chiral HPLC for polishing.

Method A: Classical Resolution via Diastereomeric Crystallization

This method relies on the basicity of the piperidine nitrogen. The pyrazole is a weak base/acid and usually does not interfere if the stoichiometry is controlled.

Recommended Resolving Agents: For 3,3-disubstituted piperidines, bulky tartaric acid derivatives are the "Gold Standard" due to their ability to form rigid hydrogen-bond networks around the quaternary center.

| Resolving Agent | Solvent System | Success Probability | Notes |

| Di-p-toluoyl-L-tartaric acid (L-DTTA) | MeOH : Water (9:1) | High | Best for hydrophobic packing with the pyrazole ring. |

| Dibenzoyl-L-tartaric acid (L-DBTA) | Ethanol (Abs) | High | Alternative if DTTA fails; often forms solvates. |

| (S)-(+)-Camphorsulfonic acid (CSA) | Acetone or iPrOH | Medium | Good for forming robust salts if tartrates fail. |

Step-by-Step Protocol (L-DTTA Example):

-

Dissolution: Dissolve 10 g of racemic free base in 100 mL of Methanol.

-

Addition: Add 0.5 equivalents (0.5 eq) of L-DTTA dissolved in 20 mL warm Methanol. Note: We use 0.5 eq to selectively precipitate the less soluble diastereomer (The "Pope Peachy" method).

-

Nucleation: Stir at 50°C for 30 mins, then cool slowly to room temperature over 4 hours.

-

Harvest: Filter the white precipitate. This is the Enriched Salt .

-

The "Break-Free" Test: Take a small sample of the salt, partition between NaOH (aq) and DCM. Dry the organic layer and check Optical Rotation (

) or Chiral HPLC. -

Recrystallization: If ee < 98%, recrystallize the salt from MeOH/Water.

Method B: Chiral Preparative HPLC

If crystallization fails or scale is small (<5g), use Chiral Stationary Phases (CSPs).

-

Column: Chiralpak AD-H or IC (Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].

-

Critical: The 0.1% DEA is mandatory. Without it, the basic piperidine will interact with silanols, causing severe peak tailing and loss of resolution.

-

-

Detection: UV at 254 nm (Pyrazole absorption).

Part 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" that appears and disappears in HPLC. Is this an isomer?

Diagnosis: This is likely Pyrazole Tautomerism .

-

Mechanism: The H-atom on the pyrazole nitrogen hops between N1 and N2. In protic solvents (MeOH/Water), this exchange is fast, showing an average peak. In aprotic solvents (CDCl3 or Hexane), you may see broadened or split peaks.

-

Solution: Do not attempt to separate these. They are the same molecule. To confirm, run NMR at high temperature (50°C); the peaks should coalesce.

Q2: My resolution with Tartaric Acid resulted in an oil, not crystals.

Diagnosis: The "Oiling Out" phenomenon.

-

Cause: The solvent polarity is too high, or the salt is solvated.

-

Fix:

-

Switch Solvent: Move from MeOH to Isopropanol (IPA) or Acetone .

-

Seed: If you have any solid from a previous micro-batch, add it.

-

Scratch: Use a glass rod to scratch the flask wall; mechanical energy can induce nucleation.

-

Q3: Can I prevent the isomer formation during synthesis?

Insight: Direct asymmetric synthesis of quaternary centers is difficult.

-

Alternative Route: Instead of resolving the final product, resolve the intermediate .

-

Strategy: If you synthesize the piperidine ring via reduction of a pyridine or lactam, use a chiral auxiliary (e.g., Ellman's sulfinamide) or resolve the N-Boc protected 3-carboxylic acid precursor before attaching the pyrazole.

Part 4: Visualizing the Resolution Pathway

The following diagram illustrates the critical path for purifying the Enantiomers (

Figure 2: Classical resolution workflow using Di-p-toluoyl-L-tartaric acid (L-DTTA).

References

-

BenchChem Technical Support. (2025).[1][2] Resolving Enantiomers of 3-Methylpiperidine Derivatives. Retrieved from 2

-

National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from 3

-

Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives. US20080051579A1.[4] Retrieved from 4

-

PubChem. (2025). 3-(1-methyl-1H-pyrazol-3-yl)piperidine Compound Summary. Retrieved from 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]